molecular formula C18H25FN2O2 B6006357 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide

1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide

Cat. No. B6006357
M. Wt: 320.4 g/mol
InChI Key: RYJLKCUBWBEIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, also known as BF-PEP, is a chemical compound that has gained significant attention in the scientific research community. This compound is a synthetic opioid receptor agonist and has been used in various studies to investigate its potential use in pain management and addiction treatment.

Mechanism of Action

1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide acts on the opioid receptors in the brain, which are responsible for pain perception and reward. By binding to these receptors, 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide produces analgesic effects and reduces the cravings associated with opioid addiction.
Biochemical and physiological effects:
1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been found to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. Additionally, 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been shown to produce a dose-dependent increase in dopamine release in the brain, which is associated with reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the opioid receptors. This makes it a useful tool for investigating the role of opioid receptors in pain management and addiction. However, one limitation of using 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide is its potential for abuse, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide. One area of interest is the development of new opioid receptor agonists that have fewer side effects than traditional opioids. Additionally, researchers are investigating the potential use of 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide in combination with other drugs for pain management and addiction treatment. Finally, further studies are needed to investigate the long-term effects of 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide use and its potential for abuse.

Synthesis Methods

The synthesis of 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide involves the reaction of piperidine with 4-fluorophenylethylamine, followed by the addition of butyryl chloride. This process results in the formation of 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, which can be purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. In animal studies, 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been shown to produce analgesic effects that are comparable to morphine. Additionally, 1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been found to reduce withdrawal symptoms in opioid-dependent animals, suggesting its potential use in addiction treatment.

properties

IUPAC Name

1-butanoyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-2-3-17(22)21-12-9-15(10-13-21)18(23)20-11-8-14-4-6-16(19)7-5-14/h4-7,15H,2-3,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJLKCUBWBEIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butanoyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

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